molecular formula C11H8N2OS B8446351 9,10-Dihydro-4H-thieno[3,2-b][1,5]benzodiazepin-10-one

9,10-Dihydro-4H-thieno[3,2-b][1,5]benzodiazepin-10-one

Cat. No. B8446351
M. Wt: 216.26 g/mol
InChI Key: UUCFVRKPOQXTRN-UHFFFAOYSA-N
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Patent
US04172831

Procedure details

Methyl 3-(2-aminoanilino)-thiophene-2-carboxylate, m.p. 226° C. (CCl4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[NH:4][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10](OC)=[O:11]>C(Cl)(Cl)(Cl)Cl>[S:7]1[C:6]2[C:10](=[O:11])[NH:1][C:2]3[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=3[NH:4][C:5]=2[CH:9]=[CH:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(NC2=C(SC=C2)C(=O)OC)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C=CC=2NC3=C(NC(C21)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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